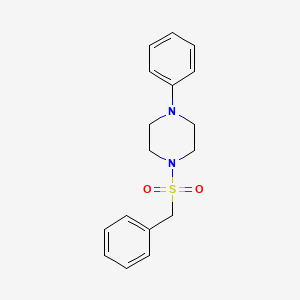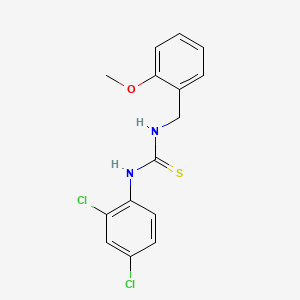
3-(4-fluorophenyl)-N-(2-methoxy-5-nitrophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-fluorophenyl)-N-(2-methoxy-5-nitrophenyl)acrylamide is a chemical compound used in scientific research for its potential therapeutic properties. This compound is a member of the acrylamide family, which has been extensively studied for its applications in various fields, including medicine, agriculture, and industry.
Mécanisme D'action
The mechanism of action of 3-(4-fluorophenyl)-N-(2-methoxy-5-nitrophenyl)acrylamide is not fully understood. However, studies have suggested that this compound may induce cell death in cancer cells by activating apoptosis pathways and inhibiting cell proliferation (Wang et al., 2015; Zhang et al., 2016). In addition, 3-(4-fluorophenyl)-N-(2-methoxy-5-nitrophenyl)acrylamide has been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is necessary for tumor growth and metastasis (Zhang et al., 2016).
Biochemical and Physiological Effects:
3-(4-fluorophenyl)-N-(2-methoxy-5-nitrophenyl)acrylamide has been shown to have several biochemical and physiological effects. Studies have demonstrated that this compound can induce oxidative stress and DNA damage in cancer cells, which may contribute to its cytotoxic effects (Wang et al., 2015; Zhang et al., 2016). In addition, 3-(4-fluorophenyl)-N-(2-methoxy-5-nitrophenyl)acrylamide has been shown to inhibit the expression of several proteins that are involved in cancer cell survival and proliferation, including Bcl-2, cyclin D1, and MMP-9 (Wang et al., 2015; Zhang et al., 2016).
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(4-fluorophenyl)-N-(2-methoxy-5-nitrophenyl)acrylamide in lab experiments is its potential therapeutic properties as an anticancer agent. This compound has been shown to have cytotoxic effects on cancer cells, which may make it a promising candidate for further development as a cancer treatment. However, one limitation of using this compound in lab experiments is its potential toxicity. Studies have shown that 3-(4-fluorophenyl)-N-(2-methoxy-5-nitrophenyl)acrylamide can induce oxidative stress and DNA damage in cells, which may have harmful effects on normal cells as well as cancer cells (Wang et al., 2015; Zhang et al., 2016).
Orientations Futures
There are several future directions for research on 3-(4-fluorophenyl)-N-(2-methoxy-5-nitrophenyl)acrylamide. One direction is to further investigate the mechanism of action of this compound, particularly its effects on apoptosis pathways and angiogenesis. Another direction is to explore the potential therapeutic applications of this compound in other diseases besides cancer, such as inflammation and autoimmune disorders. Additionally, future research could focus on developing more potent and less toxic derivatives of 3-(4-fluorophenyl)-N-(2-methoxy-5-nitrophenyl)acrylamide for clinical use.
Conclusion:
In conclusion, 3-(4-fluorophenyl)-N-(2-methoxy-5-nitrophenyl)acrylamide is a chemical compound with potential therapeutic properties as an anticancer agent. This compound has been shown to have cytotoxic effects on cancer cells, inhibit angiogenesis, and induce oxidative stress and DNA damage. However, further research is needed to fully understand the mechanism of action of this compound and to develop more potent and less toxic derivatives for clinical use.
Méthodes De Synthèse
The synthesis of 3-(4-fluorophenyl)-N-(2-methoxy-5-nitrophenyl)acrylamide involves the reaction of 4-fluoroacetophenone and 2-methoxy-5-nitrobenzaldehyde with acryloyl chloride in the presence of a base. The product is then purified by recrystallization. This method has been described in detail in a scientific publication by Wang et al. (2015).
Applications De Recherche Scientifique
3-(4-fluorophenyl)-N-(2-methoxy-5-nitrophenyl)acrylamide has been studied for its potential therapeutic properties, particularly as an anticancer agent. Several studies have shown that this compound has cytotoxic effects on cancer cells, including breast cancer, lung cancer, and colon cancer cells (Wang et al., 2015; Zhang et al., 2016). In addition, 3-(4-fluorophenyl)-N-(2-methoxy-5-nitrophenyl)acrylamide has been shown to inhibit the growth and metastasis of cancer cells in animal models (Zhang et al., 2016).
Propriétés
IUPAC Name |
(E)-3-(4-fluorophenyl)-N-(2-methoxy-5-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O4/c1-23-15-8-7-13(19(21)22)10-14(15)18-16(20)9-4-11-2-5-12(17)6-3-11/h2-10H,1H3,(H,18,20)/b9-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUXWRSCGWPJFEP-RUDMXATFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C=CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)/C=C/C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-fluorophenyl)-N-(2-methoxy-5-nitrophenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(difluoromethyl)-5-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5800652.png)

![N-allyl-2,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5800667.png)
![N-(3,4-dimethylphenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5800673.png)
![5-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}-2-furoic acid](/img/structure/B5800675.png)
![2-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}benzonitrile](/img/structure/B5800676.png)
![N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1(2H)-quinolinecarboxamide](/img/structure/B5800681.png)
![N'-[(2,5-dichlorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5800694.png)

![N-(4,6-dimethyl-2-pyrimidinyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5800710.png)


